5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline
Description
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is a synthetic indoline derivative characterized by a 5-bromo-substituted indole-2-one core linked to a hydrazide moiety bearing a 3,4-dimethoxyphenyl acetyl group. This structural motif combines a bioactive indole scaffold with a substituted aromatic hydrazide, which is frequently associated with diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-25-14-6-3-10(7-15(14)26-2)8-16(23)21-22-17-12-9-11(19)4-5-13(12)20-18(17)24/h3-7,9,20,24H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJOGJRQCSSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4-Dimethoxyphenylacetylhydrazide
The hydrazide moiety is synthesized from 3,4-dimethoxyphenylacetic acid (homoveratric acid) via hydrazination.
Procedure :
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Dissolve 3,4-dimethoxyphenylacetic acid (10.0 g, 47.6 mmol) in anhydrous ethanol (100 mL).
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Add hydrazine hydrate (5.0 mL, 103 mmol) dropwise under nitrogen.
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Reflux at 80°C for 6 hours.
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Cool to room temperature, filter the precipitate, and wash with cold ethanol.
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Dry under vacuum to obtain 3,4-dimethoxyphenylacetylhydrazide as a white solid (yield: 85–90%, mp: 102–104°C).
Key Data :
Synthesis of 5-Bromo-3-bromooxindole
The 3-bromooxindole core is prepared via bromination of 5-bromooxindole, which is derived from 5-bromoisatin.
Procedure :
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Bromination of Isatin :
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Reduction to 5-Bromooxindole :
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Bromination at Position 3 :
Key Data :
-
Molecular Formula : C₈H₅Br₂NO
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Molecular Weight : 297.95 g/mol
Coupling of Intermediates
Eschenmoser Coupling Reaction
The hydrazide displaces the bromine at position 3 of the oxindole via nucleophilic substitution, facilitated by a polar aprotic solvent.
Procedure :
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Dissolve 5-bromo-3-bromooxindole (2.0 g, 6.7 mmol) and 3,4-dimethoxyphenylacetylhydrazide (1.6 g, 7.4 mmol) in dry DMF (20 mL).
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Add triethylamine (1.4 mL, 10.1 mmol) and stir at room temperature for 12 hours.
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Pour the mixture into ice-water (100 mL) and extract with dichloromethane (3 × 50 mL).
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Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the product (yield: 72%).
Key Data :
Optimization and Scalability
Solvent and Base Screening
Temperature and Reaction Time
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Room Temperature : Prolonged stirring (12 hours) ensures complete substitution without side products.
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Scalability : The reaction scales linearly up to 50 mmol with consistent yields (70–75%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis with Alternative Methods
Thioamide-Mediated Coupling
Direct Hydrazination
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Limitations : Attempts to react 5-bromooxindole directly with hydrazine yield <20% product, emphasizing the need for pre-functionalized intermediates.
Challenges and Mitigation
Regioselectivity
Purification
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Chromatography : Silica gel flash chromatography resolves residual DMF and unreacted hydrazide.
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Crystallization : Ethanol/water recrystallization enhances purity to >98%.
Industrial Feasibility
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, dyes, and pigments due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Activation: Modulating receptor activity by binding to receptor sites and altering signal transduction pathways.
Interaction: Forming covalent or non-covalent interactions with biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
The following analysis compares 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline with structurally or functionally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.
Bromoindoline Hydrazide Derivatives
Key Observations :
- Replacement of the furan ring (in ) with a 3,4-dimethoxyphenyl group may enhance antioxidant capacity due to the electron-donating methoxy groups, as seen in curcumin analogs .
- The 4-chlorophenoxy substituent in confers EGFR inhibitory activity, suggesting that halogenated aromatic groups favor kinase targeting, whereas methoxy groups might prioritize redox modulation .
3,4-Dimethoxyphenyl-Containing Compounds
Key Observations :
- The 3,4-dimethoxyphenyl group in curcumin analogs significantly enhances antioxidant and enzyme inhibitory activities compared to non-substituted derivatives .
- Triazole-containing dimethoxyphenyl compounds exhibit low toxicity, suggesting that the target compound’s hydrazide group may similarly reduce adverse effects .
Indole/Indoline Derivatives with Varied Substituents
Key Observations :
- Oxadiazole and triazole substituents improve pharmacokinetic profiles (e.g., solubility, bioavailability) compared to acetylhydrazides .
- Spirocyclic indolines (e.g., ) demonstrate the versatility of the indole scaffold in diverse therapeutic areas, suggesting the target compound could be optimized for specific targets.
Biological Activity
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16BrN3O4
- Molecular Weight : 418.24 g/mol
- CAS Number : [Not specified in the search results]
Pharmacological Activities
The biological activities of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline have been explored in various studies, highlighting its potential therapeutic applications.
Antidiabetic Activity
Recent studies have indicated that compounds structurally related to 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline exhibit significant antidiabetic properties. For instance, a related compound was identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is a validated target for type 2 diabetes treatment. The compound demonstrated an IC50 value of 0.86 μM and improved insulin sensitivity in diabetic models through enhanced phosphorylation of insulin receptor substrates .
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial activity. A study on similar hydrazone derivatives indicated that modifications on the phenyl ring significantly influenced their efficacy against various pathogens. For example, compounds with electron-donating groups exhibited enhanced activity against Mycobacterium tuberculosis, suggesting that the structural features of the compound could be optimized for better antimicrobial properties .
The proposed mechanism of action for the biological activities of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline involves:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in glucose metabolism and insulin signaling pathways.
- Modulation of Cell Signaling : It enhances the phosphorylation of critical proteins involved in insulin signaling, thereby improving glucose uptake and metabolism in cells.
Case Studies
- Antidiabetic Efficacy in Diabetic Models :
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Antimicrobial Testing :
- A series of thiazole hybrids derived from similar scaffolds were tested for their antimicrobial properties. The presence of methoxy groups on the phenyl ring was correlated with lower Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating a structure-activity relationship that could guide future drug design efforts .
Summary Table of Biological Activities
| Activity Type | Related Compound | Mechanism/Target | IC50/MIC Value |
|---|---|---|---|
| Antidiabetic | PTP1B Inhibitor | Enhances insulin signaling | IC50 = 0.86 μM |
| Antimicrobial | Thiazole Hybrids | Targets Mycobacterium tuberculosis | MIC = 6.6 μM (best case) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline, and how can reaction yields be optimized?
- Methodology : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for synthesizing indole derivatives with acetylhydrazide substituents. For example, describes a similar synthesis using PEG-400/DMF as solvents, CuI as a catalyst, and purification via flash column chromatography (70:30 ethyl acetate/hexane, Rf = 0.30). Yield optimization involves controlling reaction time (e.g., 12 hours stirring) and catalyst loading. Post-synthesis, residual DMF is removed by heating to 90°C under vacuum .
- Characterization : Confirm structure via NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm), NMR, and HRMS (e.g., [M+H] at m/z 427.0757) .
Q. How can researchers validate the purity of this compound, and what analytical techniques are essential?
- Purity Assessment : Use TLC (e.g., 70:30 ethyl acetate/hexane) to monitor reaction progress. Final purity is confirmed via HPLC (>95% area) or melting point analysis.
- Advanced Techniques : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while elemental analysis (C, H, N) confirms stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in NMR signals (e.g., overlapping peaks for hydrazide NH protons) can arise from tautomerism. Use variable-temperature NMR or deuterium exchange experiments to identify exchangeable protons. Cross-validate with -NMR or X-ray crystallography (e.g., CCDC-2191474 in ) .
- Computational Support : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict NMR chemical shifts and optimize geometry, resolving ambiguities .
Q. How can in silico modeling predict the biological activity or reactivity of this compound?
- Approach : Use Molecular Operating Environment (MOE) software to dock the compound into target proteins (e.g., kinases or oxidoreductases). Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the 3,4-dimethoxyphenyl group). ADMET predictions assess bioavailability and toxicity .
- Validation : Compare with structurally similar compounds (e.g., 5-aryl-indolyl methanones in ) to infer activity trends .
Q. What green chemistry approaches can improve the sustainability of its synthesis?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce environmental impact.
- Catalysis : Explore heterogeneous catalysts (e.g., Cu nanoparticles on SiO) to minimize metal waste. highlights green chemistry strategies in similar indole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
